(S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
The compound “(S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “(S)-1-(tert-Butoxycarbonyl)” part refers to a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen of the pyrrolidine ring. The “2-(3-methylbenzyl)” part refers to a 3-methylbenzyl group attached to the second carbon of the pyrrolidine ring. The “pyrrolidine-2-carboxylic acid” part indicates that there is a carboxylic acid group (-COOH) also attached to the second carbon of the pyrrolidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the use of protecting groups. The BOC group is commonly used in organic synthesis to protect amines. The 3-methylbenzyl group could be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrrolidine ring, the BOC protecting group, the 3-methylbenzyl group, and the carboxylic acid group. The stereochemistry at the first carbon of the pyrrolidine ring is indicated by the “(S)” in the name, which means that the substituents on this carbon are arranged in a counterclockwise order when viewed from the direction such that the lowest priority group (usually hydrogen) is in the back .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reaction conditions and the reagents used. The BOC group can be removed under acidic conditions to reveal the amine. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, or with amines to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the carboxylic acid group would make it capable of forming hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
Crystal Structure and Molecular Interactions
- The study of the crystal structure of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, reveals the specific conformation of the pyrrolidine ring and the interactions within the crystal, such as O—H⋯O, C—H⋯O, and C—H⋯F interactions, which contribute to the understanding of molecular arrangements and stability (Rajalakshmi et al., 2013).
Synthetic Methodology
- Investigations into the dimerization of tert-Butyloxycarbonyl-protected N-carboxanhydrides of amino acids in the presence of base to form pyrrolidine analogs have implications for the synthesis of complex organic molecules and the understanding of reaction mechanisms (Leban & Colson, 1996).
- The development of methods for the N-tert-butoxycarbonylation of amines using efficient and recyclable catalysts highlights advancements in the field of green chemistry and the synthesis of protected amines for further chemical transformations (Heydari et al., 2007).
Chemical Reactions and Properties
- Research on the oxidative transformations of aromatic compounds using tetrakis(pyridine)silver(II) peroxodisulfate as a reagent demonstrates the utility of specific reagents in facilitating diverse chemical reactions, including oxidation and decarboxylation, which are relevant to the synthesis of complex organic molecules (Firouzabadi et al., 1992).
- The study of condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O) expands the toolkit for amide bond formation, a fundamental reaction in organic synthesis (Umehara et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13-7-5-8-14(11-13)12-18(15(20)21)9-6-10-19(18)16(22)23-17(2,3)4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H,20,21)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGTYSBIVWDRDS-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428019 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217604-87-9 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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